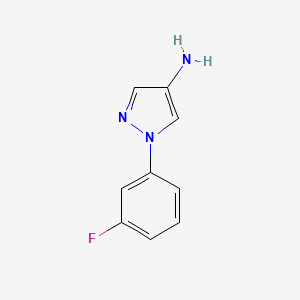

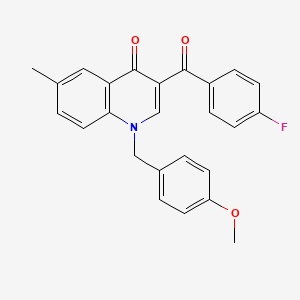

![molecular formula C9H14FNO3 B2356818 Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1312325-32-8](/img/structure/B2356818.png)

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the CAS Number: 1312325-32-8 . It has a molecular weight of 203.21 . The IUPAC name for this compound is ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is 1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular formula for Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is C9H14FNO3 . The average mass is 239.672 Da .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : This compound and its derivatives are synthesized using various techniques, contributing to the study of heterocyclic chemistry. For instance, Kuroyan et al. (1991) demonstrated the synthesis of related compounds by reacting Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate (Kuroyan et al., 1991). Ogurtsov and Rakitin (2020) developed a method for synthesizing 8-oxa-2-azaspiro[4.5]decane, a similar compound, which shows potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Structural Analysis : Advanced techniques like NMR and mass spectrometry are employed to study the structural properties of these compounds. Kuroyan et al. (1991) used these methods to confirm the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to related compounds (Kuroyan et al., 1991).

Drug Discovery Modules

Novel Modules for Drug Discovery : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed to act as multifunctional and structurally diverse modules for drug discovery. This includes enantioselective approaches, which are significant for creating potential medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).

Asymmetric Synthesis : Reddy et al. (2019) reported the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, leading to the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. This methodology is applicable to the synthesis of related compounds and is important for modern drug discovery (Reddy et al., 2019).

Molecular Imaging

- Radiosynthesis for PET Imaging : Riss and Roesch (2009) described the microwave-assisted direct radiosynthesis of PR04.MZ and LBT999, which are selective dopamine reuptake inhibitors derived from cocaine. These compounds are labeled with fluorine-18 and are used in molecular imaging via positron emission tomography (PET) (Riss & Roesch, 2009).

Safety and Hazards

properties

IUPAC Name |

ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZSLMPGYBWUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCC12COC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)

![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)

![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)